7-Nitroisochroman

Description

Properties

IUPAC Name |

7-nitro-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-10(12)9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGESIJUSNLKASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358533 | |

| Record name | 7-Nitroisochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444588-03-8 | |

| Record name | 7-Nitroisochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of 7-Nitroisochroman

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 7-nitroisochroman, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on 7-nitroisochroman is not abundant, this document synthesizes available data with established chemical principles to detail its chemical structure, a proposed synthetic pathway, and its expected molecular properties. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling further investigation into the potential applications of this and related nitro-containing isochroman derivatives.

Introduction to the Isochroman Scaffold

The isochroman moiety is a privileged heterocyclic system found in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities.[1][2] Isochroman derivatives have been investigated for their potential as central nervous system agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents.[1][2] The introduction of a nitro group onto the aromatic ring of the isochroman scaffold is anticipated to significantly modulate its electronic properties and, consequently, its reactivity and biological activity. The nitro group is a strong electron-withdrawing group known to be a key pharmacophore in many bioactive molecules, often enhancing interactions with biological targets.[3][4] This guide focuses specifically on the 7-nitro derivative of isochroman.

Chemical Structure and Identification

7-Nitroisochroman, also known as 7-nitro-3,4-dihydro-1H-2-benzopyran, is a solid organic compound.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 444588-03-8 | [5] |

| Molecular Formula | C₉H₉NO₃ | [5] |

| Molecular Weight | 179.18 g/mol | [5] |

| Physical Form | Solid | [5] |

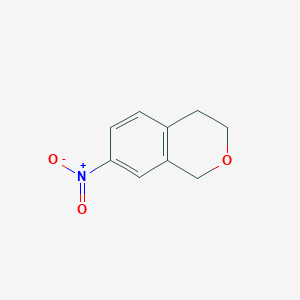

Diagram 1: Chemical Structure of 7-Nitroisochroman

Caption: 2D structure of 7-nitroisochroman.

Proposed Synthesis of 7-Nitroisochroman

Synthesis of the Isochroman Core

The isochroman core can be synthesized via the Oxa-Pictet-Spengler reaction, a reliable method for constructing this heterocyclic system.[6][7][8] This reaction involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or its equivalent. For the synthesis of the parent isochroman, 2-phenylethanol can be reacted with formaldehyde.

Aromatic Nitration

The subsequent step is the nitration of the isochroman. Aromatic nitration is a classic electrophilic aromatic substitution reaction.[9][10][11][12] The regioselectivity of the nitration will be directed by the activating, ortho-, para-directing ether group of the isochroman ring.

Diagram 2: Proposed Synthetic Pathway for 7-Nitroisochroman

Caption: Proposed two-step synthesis of 7-nitroisochroman.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Isochroman

-

To a stirred solution of 2-phenylethanol (1.0 eq) in a suitable solvent such as toluene, add a source of formaldehyde (e.g., paraformaldehyde, 1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid like Fe(OTf)₂).[6]

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford isochroman.

Step 2: Synthesis of 7-Nitroisochroman

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add isochroman (1.0 eq) to the cold sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of isochroman in sulfuric acid, ensuring the temperature does not rise above 5-10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry the product.

-

Recrystallize the crude 7-nitroisochroman from a suitable solvent (e.g., ethanol) to obtain the purified product.

Safety Precaution: Aromatic nitrations are highly exothermic and require strict temperature control to avoid side reactions and ensure safety.

Predicted Molecular Properties and Spectroscopic Characterization

Due to the limited availability of direct experimental data, the following molecular properties are predicted based on the known effects of the nitro group on the isochroman scaffold and general spectroscopic principles.

Physicochemical Properties

The introduction of a nitro group is expected to increase the polarity and melting point of the compound compared to the parent isochroman. It is also likely to decrease its solubility in nonpolar solvents while increasing it in polar organic solvents.

Spectroscopic Data (Predicted)

Diagram 3: Workflow for Spectroscopic Characterization

Caption: A typical workflow for the characterization of a synthesized compound.

4.2.1. ¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The protons on the aromatic ring will be deshielded due to the electron-withdrawing effect of the nitro group, appearing in the downfield region (typically δ 7.0-8.5 ppm).[13][14][15] The benzylic protons (at C1) and the other aliphatic protons of the dihydropyran ring will appear in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbon atom attached to the nitro group (C7) will be significantly deshielded. The other aromatic and aliphatic carbons will resonate at their characteristic chemical shifts.[13][14][15][16]

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 7-nitroisochroman is expected to exhibit characteristic absorption bands for the nitro group, in addition to the signals from the isochroman core.[17][18][19][20]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Asymmetric NO₂ Stretch | 1550 - 1490 |

| Symmetric NO₂ Stretch | 1355 - 1315 |

| Aromatic C=C Bending | 1600 - 1450 |

| C-O-C Stretch | 1275 - 1200 and 1150 - 1070 |

4.2.3. Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of 7-nitroisochroman. The molecular ion peak (M⁺) should be observed at m/z = 179.18.[21] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the dihydropyran ring.

Chemical Reactivity

The chemical reactivity of 7-nitroisochroman is primarily dictated by the interplay between the electron-donating ether oxygen and the strongly electron-withdrawing nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (7-aminoisochroman) using various reducing agents such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This amino derivative would be a versatile intermediate for further functionalization.

-

Nucleophilic Aromatic Substitution: The presence of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although the positions ortho and para to the nitro group are also influenced by the ether linkage.

-

Reactivity of the Isochroman Ring: The benzylic position (C1) of the isochroman ring is susceptible to oxidation and other transformations.

Potential Applications in Drug Discovery

While there is no specific biological data for 7-nitroisochroman, its structural motifs suggest several potential areas of application for researchers in drug development.

-

Antimicrobial Agents: Many nitroaromatic compounds exhibit antimicrobial activity.[3][4][22] The nitro group can undergo reduction within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.

-

Anticancer Agents: The isochroman scaffold is present in several compounds with reported antitumor activity.[1][2] The introduction of a nitro group could enhance this activity through various mechanisms, including bioreductive activation in hypoxic tumor environments.

-

CNS-Active Agents: Isochroman derivatives have been explored for their effects on the central nervous system.[1][2] The polarity and electronic properties conferred by the nitro group could influence blood-brain barrier permeability and interactions with CNS targets.

Conclusion

7-Nitroisochroman is a fascinating molecule with potential for further exploration in medicinal chemistry. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and its expected molecular properties based on established chemical principles. The detailed protocols and predicted spectroscopic data herein should serve as a valuable starting point for researchers interested in synthesizing and evaluating this and other nitro-substituted isochroman derivatives for various therapeutic applications. The synthesis of its amino derivative via reduction of the nitro group opens up a wide array of possibilities for creating novel libraries of compounds for drug screening.

References

-

7-Nitroisochroman | 444588-03-8. Sigma-Aldrich.

-

Zhou, J. et al. (2018). Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet-Spengler cyclization. Tetrahedron Letters, 59(42), 3789-3792.

-

Muller, C., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 14(9), 2416-2422.

-

Wang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073.

-

Doyle, M. P., et al. (2019). Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes. Chemical Science, 10(46), 10793–10798.

-

Deady, L. W., et al. (2001). The Preparation of Substituted Isochromans and 1,2,3,4-Tetrahydroisoquinolines by Reduction of Unsaturated Precursors. Australian Journal of Chemistry, 54(5), 323-327.

-

Organic Chemistry Portal. Synthesis of isochromans.

-

Muller, C., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 14(9), 2416-2422.

-

Kuban, R. J., et al. (2015). Chemical structures of the investigated isochromans. ResearchGate.

-

Zuniga-Nunez, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.

-

Lopat'eva, E. R., et al. (2020). Scope of isochroman derivatives. ResearchGate.

-

Zuniga-Nunez, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.

-

Royal Society of Chemistry. Copies of 1H and 13C NMR Spectra.

-

Zuniga-Nunez, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.

-

Wang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073.

-

Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. ResearchGate.

-

United States Patent 6,908,918.

-

Wang, C., et al. (2024). Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. Molecules, 29(11), 2469.

-

Muller, C., et al. (2023). Synthesis of Functionalised Isochromans: Epoxides as Aldehyde Surrogates in Hexafluoroisopropanol. ResearchGate.

-

Wikipedia. Nitration.

-

Pretsch, E., et al. (2000). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 199-204). Springer, Berlin, Heidelberg.

-

Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry.

-

Approximate 1H and 13C NMR Shifts. Scribd.

-

European Patent EP0113042A2.

-

Egsgaard, H., & Carlsen, L. (1996). Mass spectrometry of nitro compounds. ResearchGate.

-

European Patent EP0257521A2.

-

Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations.

-

Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.

-

Reddy, R. S., et al. (2008). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. The Journal of organic chemistry, 73(10), 3873–3878.

-

Thermo Fisher Scientific. Raman and FTIR Spectroscopy.

-

Chinese Patent CN101117282A.

-

Sciencemadness Wiki. Nitration.

-

Specac Ltd. Interpreting Infrared Spectra.

-

Unacademy. Overview of the Nitration Mechanism.

-

Introduction to Organic Chemistry. 10.6. Reaction: Nitration.

-

Patel, M. M., et al. (2011). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. International Journal of Pharmaceutical Investigation, 1(4), 230–235.

-

Mass Spectrometry. University of Arizona.

-

Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 65(5), 1053–1062.

-

Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitration - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Overview of the Nitration Mechanism [unacademy.com]

- 12. 10.6. Reaction: Nitration – Introduction to Organic Chemistry [saskoer.ca]

- 13. rsc.org [rsc.org]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 20. FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

7-Nitroisochroman: A Technical Guide to Synthesis, Characterization, and Biological Evaluation

Document ID: TGSN-20260221-444588-03-8 Version: 1.0 Status: Whitepaper

Abstract

7-Nitroisochroman (CAS No. 444588-03-8) represents a largely unexplored chemical entity at the intersection of two pharmacologically significant scaffolds: the isochroman core and the nitroaromatic group. Isochroman derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, while nitro-containing compounds are staples in medicinal chemistry, acting as key intermediates and pharmacophores.[1] This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 7-nitroisochroman. In the absence of extensive published data, this document, exercising full editorial control, establishes a robust, field-proven protocol for its preparation via electrophilic aromatic nitration of the isochroman precursor. Furthermore, it outlines a detailed workflow for the determination of its core physical constants and proposes a strategic approach to its biological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to investigate this promising, yet under-characterized, molecule.

Introduction: The Scientific Rationale

The isochroman framework is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Its derivatives have demonstrated a remarkable breadth of therapeutic potential.[1][2][3][4] Concurrently, the nitro group, while sometimes perceived as a liability due to metabolic concerns, remains a powerful tool in drug design. It is a strong electron-withdrawing group that can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, often serving as a critical binding element or as a precursor to a more functional amino group.

The combination of these two motifs in 7-nitroisochroman presents a compelling case for investigation. The position of the nitro group at the 7-position of the isochroman skeleton is electronically distinct and warrants a full evaluation of its potential biological profile. However, a thorough review of the scientific literature and chemical databases reveals a significant knowledge gap; while commercially available, detailed experimental data on 7-nitroisochroman is not publicly accessible.[5] This guide aims to bridge that gap by providing a foundational, scientifically-grounded starting point for its comprehensive study.

Physicochemical Properties of 7-Nitroisochroman

| Property | Value / Predicted Value | Source / Rationale |

| CAS Number | 444588-03-8 | [5] |

| Molecular Formula | C₉H₉NO₃ | [5] |

| Molecular Weight | 179.17 g/mol | Calculated |

| Appearance | Predicted: Pale yellow to yellow solid | [8] (Analogy to similar nitro compounds) |

| Melting Point | Predicted: > 100 °C | The introduction of a nitro group and increased molecular symmetry compared to the liquid isochroman parent is expected to significantly raise the melting point. |

| Boiling Point | Predicted: > 300 °C (with decomposition) | Significantly higher than isochroman (210-212 °C)[6] due to increased molecular weight and polarity. Prone to decomposition at high temperatures. |

| Solubility | Predicted: Poorly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate, Dichloromethane). | The nitro group increases polarity, but the overall aromatic structure limits aqueous solubility. |

| Purity | ≥95% (as commercially available) | [5] |

Synthesis and Purification Protocol

The most logical and established route to 7-nitroisochroman is the electrophilic aromatic substitution (EAS) of the isochroman core. The ether oxygen in the isochroman ring is an ortho-, para-directing group. Therefore, nitration is expected to yield a mixture of 6-nitro and 8-nitro isomers, with the 7-nitro isomer being a minor product if nitrating the parent isochroman directly. For a targeted synthesis, one would ideally start from a precursor that directs nitration to the 7-position. However, for an exploratory synthesis, a standard nitration of isochroman followed by isomeric separation is a viable approach.

Proposed Synthetic Workflow

The following diagram outlines the proposed workflow for the synthesis and purification of 7-nitroisochroman from isochroman.

Caption: Proposed workflow for the synthesis and purification of 7-nitroisochroman.

Step-by-Step Experimental Protocol

Causality and Experimental Choices:

-

Mixed Acid: The use of concentrated sulfuric acid is critical. It protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[9][10] Without the strong acid catalyst, the reaction would not proceed at a reasonable rate.

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is a crucial safety measure to control the reaction rate, prevent runaway reactions, and minimize the formation of undesired byproducts from over-nitration or oxidation.

-

Quenching: Pouring the reaction mixture into ice-water serves two purposes: it safely neutralizes the strong acid and precipitates the organic products, which are poorly soluble in water.

-

Purification: The key challenge is the separation of constitutional isomers. Column chromatography is the standard and most effective method for this separation on a laboratory scale. A gradient elution from a non-polar solvent (hexane) to a more polar solvent (ethyl acetate) is necessary to resolve the isomers, which will have slightly different polarities.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add isochroman (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Addition: Add the pre-cooled nitrating mixture dropwise to the stirred solution of isochroman via the dropping funnel. Ensure the internal temperature of the reaction mixture does not exceed 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate (the crude product mixture) should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude isomeric mixture.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the 7-nitroisochroman from other isomers.

Characterization and Spectroscopic Analysis

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 7-nitroisochroman.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns and chemical shifts indicative of the 1,2,4-trisubstituted benzene ring. The benzylic protons (at C1) and the other aliphatic protons (at C3 and C4) will also provide characteristic signals.

-

¹³C NMR: The carbon NMR will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shift of the carbon atom attached to the nitro group (C7) will be significantly affected.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₉NO₃) by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the C-O-C stretch of the ether linkage.

-

High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the final purity of the isolated compound.

Proposed Biological Evaluation Workflow

Given the known activities of related isochroman and nitroaromatic compounds, a logical first step is to screen 7-nitroisochroman for anticancer and antimicrobial activity.

Caption: Proposed workflow for the initial biological evaluation of 7-nitroisochroman.

This tiered approach allows for an efficient allocation of resources, starting with broad primary screens to identify any "hits," followed by more detailed secondary and mechanistic studies to understand the compound's potency and mode of action. Initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are also crucial to assess its drug-like properties early in the discovery process.

Conclusion and Future Directions

7-Nitroisochroman is a molecule of significant synthetic and medicinal interest that remains conspicuously understudied. This guide provides the first, to our knowledge, comprehensive technical roadmap for its synthesis, characterization, and biological evaluation. By leveraging established principles of organic chemistry and drug discovery, we have outlined a clear and actionable path for researchers. The protocols and workflows described herein are designed to be self-validating and to generate the high-quality data needed to unlock the potential of this compound. Future work should focus on executing this research plan, with a particular emphasis on the efficient separation of the nitrated isomers and a broad, unbiased assessment of its biological activities.

References

-

Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. [Link]

-

Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. [Link]

-

Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. [Link]

- US Patent 5922889A: Synthesis of isochromans and their deriv

-

Supporting Information for a relevant chemical synthesis. [Link]

-

Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

-

Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. [Link]

-

CAS NMR Database for Faster Structural Data. [Link]

-

Chemaxon NMR Predictor Documentation. [Link]

-

Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. [Link]

-

2H-1-Benzopyran-4,5-diamine, 7-fluoro-3,4-dihydro- Properties - EPA. [Link]

-

6-nitro-3,4-dihydro-2H-1-benzopyran-4-one | C9H7NO4 | CID 5228831 - PubChem. [Link]

-

Predicting NMR Spectra - YouTube. [Link]

-

Simulate and predict NMR spectra. [Link]

-

Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C-C Bond Formation via Electrophilic Cyclization. [Link]

-

Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). [Link]

-

NMR Spectroscopy - Michigan State University. [Link]

-

Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. [Link]

-

1,4-diethyl-3-isopropyl-5,6,7,8-tetrahydro-1H-isochromene - ChemSynthesis. [Link]

-

15.10: Nitration and Sulfonation of Benzene - Chemistry LibreTexts. [Link]

-

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one CAS NO.22245-96-1 - coolpharm Ltd. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. US5922889A - Synthesis of isochromans and their derivatives - Google Patents [patents.google.com]

- 5. 7-NITRO-3,4-DIHYDRO-1H-2-BENZOPYRAN AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 6-nitro-3,4-dihydro-2H-1-benzopyran-4-one | C9H7NO4 | CID 5228831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one, CasNo.22245-96-1 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biological Activity and Therapeutic Potential of 7-Nitroisochroman Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The isochroman scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and synthetic molecules.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, into aromatic systems is a well-established strategy in medicinal chemistry for modulating pharmacokinetic properties and introducing novel mechanisms of action, particularly in the realms of oncology and infectious diseases.[2][3] This technical guide addresses the nascent but promising field of 7-nitroisochroman derivatives. While direct experimental literature on this specific subclass is limited, this document synthesizes data from structurally related compounds—including isochromans, nitroaromatics, and coumarins—to build a predictive framework for their biological activity and therapeutic potential. We will explore potential mechanisms of action, propose robust experimental protocols for their validation, and outline a strategic path for future drug discovery efforts.

The Isochroman Scaffold and the Significance of the 7-Nitro Moiety

The isochroman core, a dihydro-2-benzopyran, offers a versatile and conformationally flexible three-dimensional structure that is amenable to broad chemical modification. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties.[1]

The strategic placement of a nitro group at the C-7 position of the isochroman ring is hypothesized to confer unique biological properties. The nitro group is a known pharmacophore and can also serve as a "toxicophore" depending on the cellular context.[2] Its strong electron-withdrawing nature can influence the molecule's interaction with biological targets and can be bioreduced in hypoxic environments, a characteristic often exploited in targeted cancer therapy.[4]

Hypothesized Biological Activities

Based on the known activities of related compounds, we can postulate several key therapeutic areas for 7-nitroisochroman derivatives:

-

Anticancer Activity: Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs.[4] The low-oxygen environment of solid tumors can facilitate the reduction of the nitro group to cytotoxic species, leading to selective cancer cell killing.[5] Furthermore, the isochroman scaffold itself has been associated with antitumor effects.[1]

-

Antimicrobial Activity: The nitro group is a key feature in several antimicrobial drugs (e.g., nitrofurantoin, metronidazole).[2][3] The mechanism often involves the intracellular reduction of the nitro group to generate reactive nitrogen species that damage microbial DNA and proteins.[2] This suggests a strong potential for 7-nitroisochroman derivatives as novel antibacterial or antifungal agents.[6]

-

Anti-inflammatory Activity: Structurally similar isochroman-1-ones have been predicted to modulate key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the nuclear factor-kappa B (NF-κB) signaling pathway.[7] While the nitro group's direct contribution to anti-inflammatory effects is less defined, it can modulate the electronic properties of the scaffold, potentially enhancing its interaction with inflammatory targets.[8][9]

Proposed Mechanisms of Action and Key Therapeutic Targets

A logical starting point for investigating the therapeutic potential of 7-nitroisochroman derivatives is to explore established pathways modulated by their structural components.

Anticancer Mechanisms

The primary hypothesized mechanism for anticancer activity is hypoxia-activated bioreduction .

-

Signaling Pathway:

-

In the hypoxic microenvironment of a tumor, oxidoreductase enzymes (e.g., cytochrome P450 reductase) can reduce the 7-nitro group.

-

This reduction leads to the formation of highly reactive species, such as nitroso, hydroxylamino, and amino derivatives.

-

These reactive intermediates can induce DNA damage, protein dysfunction, and ultimately, apoptotic or necrotic cell death.[4]

-

-

Proposed Experimental Workflow:

Caption: Proposed workflow for evaluating the anticancer potential of 7-nitroisochroman derivatives.

Antimicrobial Mechanisms

The antimicrobial action is also likely dependent on the reductive activation of the nitro group within microbial cells.

-

Signaling Pathway:

-

Bacterial or fungal nitroreductases reduce the 7-nitro group.

-

The resulting reactive nitrogen intermediates cause widespread damage to intracellular macromolecules, including DNA, RNA, and proteins, leading to cell death.[2]

-

-

Key Therapeutic Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV[6]

-

Microbial nitroreductases

-

Anti-inflammatory Mechanisms

The anti-inflammatory potential is more likely associated with the isochroman core, potentially modulated by the nitro group.

-

Signaling Pathway:

-

NF-κB Inhibition: 7-nitroisochroman derivatives may inhibit the phosphorylation and subsequent degradation of IκBα, preventing the translocation of the NF-κB p65 subunit to the nucleus.

-

This would lead to the downregulation of pro-inflammatory genes, including COX-2, iNOS, and TNF-α.[7]

-

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols

The following protocols are foundational for assessing the biological activities of novel 7-nitroisochroman derivatives.

Synthesis of a 7-Nitroisochroman Derivative

This protocol is a predictive synthetic route, adapting known procedures for isochroman synthesis and aromatic nitration.

Step-by-Step Methodology:

-

Synthesis of Isochroman: Begin with a suitable starting material, such as 2-(3-methoxyphenyl)ethanol.

-

Cyclization: Treat the alcohol with formaldehyde and an acid catalyst (e.g., p-toluenesulfonic acid) under reflux to form 7-methoxyisochroman. The causality here is an acid-catalyzed Pictet-Spengler type reaction to form the heterocyclic ring.

-

Demethylation: Cleave the methyl ether using a reagent like boron tribromide (BBr₃) at a low temperature to yield 7-hydroxyisochroman. This step is necessary to provide an activating group for the subsequent nitration.

-

Nitration: Carefully treat 7-hydroxyisochroman with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at 0°C.[10] The hydroxyl group at C-7 directs the electrophilic nitration to the ortho and para positions. The desired 7-nitroisochroman will need to be separated from other isomers.

-

Purification and Characterization: Purify the final product using column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay provides a robust measure of anti-inflammatory potential by quantifying the inhibition of iNOS activity.

Step-by-Step Methodology:

-

Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 7-nitroisochroman derivative (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours. The LPS mimics bacterial infection, activating the TLR4/NF-κB pathway and inducing iNOS expression.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite (a stable product of NO) from a sodium nitrite standard curve. Determine the IC₅₀ value for the compound.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation: Prepare a two-fold serial dilution of the 7-nitroisochroman derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) to each well. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic (e.g., ciprofloxacin) as a reference.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation and Structure-Activity Relationships (SAR)

Systematic evaluation of a library of 7-nitroisochroman derivatives is crucial for establishing SAR.

Table 1: Hypothetical Biological Activity Data for a Series of 7-Nitroisochroman Analogs

| Compound ID | R1 Substituent | R2 Substituent | Anticancer IC₅₀ (µM) (MCF-7, Hypoxia) | Antimicrobial MIC (µg/mL) (S. aureus) | Anti-inflammatory IC₅₀ (µM) (NO Inhibition) |

| 7NI-001 | H | H | 12.5 | 32 | >100 |

| 7NI-002 | 1-CH₃ | H | 8.2 | 16 | 85.3 |

| 7NI-003 | H | 3-F | 5.7 | 8 | 62.1 |

| 7NI-004 | 1-OCH₃ | H | 25.1 | 64 | >100 |

| 7NI-005 | H | 4-Cl | 4.9 | 4 | 55.8 |

Analysis of Hypothetical SAR:

-

Anticancer/Antimicrobial Activity: The presence of small, electron-withdrawing groups on other parts of the isochroman ring (e.g., 3-F, 4-Cl) appears to enhance potency. This could be due to improved cellular uptake or more favorable electronic properties for bioreduction.

-

Anti-inflammatory Activity: The SAR for anti-inflammatory activity appears distinct, suggesting a different mechanism of action that is less dependent on the nitro group's reduction.

Future Directions and Conclusion

The field of 7-nitroisochroman derivatives, while underexplored, holds significant therapeutic promise. This guide provides a foundational framework for initiating a comprehensive drug discovery program.

Key next steps should include:

-

Synthesis and Screening: The synthesis of a diverse library of 7-nitroisochroman analogs is the critical first step to validate the hypotheses presented here.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies are required to confirm target engagement (e.g., nitroreductase activity, NF-κB nuclear translocation).

-

Pharmacokinetic Profiling: Lead candidates will require evaluation for their absorption, distribution, metabolism, and excretion (ADME) properties.

-

In Vivo Efficacy: Promising compounds should be advanced to relevant animal models of cancer, infection, or inflammation.

References

-

Krasniqi, I. (2012). Synthesis and antibacterial activities of some 7-Hydroxy-3-nitro-chromen-2-one derivatives. Research Journal of Pharmaceutical Biological and Chemical Sciences, 3(3), 376-381.

-

Towner, R. A., & Janzen, E. G. (2001). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Anticancer Research, 21(6A), 3741-3744.

-

BenchChem. (2025). Potential Therapeutic Targets of 7-Hydroxyisochroman-1-one: A Technical Guide for Drug Discovery. BenchChem.

-

Li, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073.

-

da Silva, G. G., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Medicinal Chemistry Research, 24(5), 2095-2106.

-

Abdel-Maksoud, M. S., et al. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. Molecules, 27(3), 1039.

-

Singh, N., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Medicinal Chemistry, 13(2), 143-167.

-

Phan-Trong, T., et al. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. RSC Advances, 10(58), 35086-35095.

-

Walsh, D. J., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(14), 4252.

-

Martínez-Álvarez, R., & Abella-Gutiérrez, V. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632.

-

Abella-Gutiérrez, V., & Martínez-Álvarez, R. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI.

-

Li, N., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters, 96, 129539.

-

Glavaš-Obrovac, L., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8105.

-

Timonen, J. M., et al. (2011). Synthesis and anti-inflammatory effects of a series of novel 7-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 46(9), 3845-3850.

-

Kumar, D., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of Scientific & Engineering Research, 7(8), 122-127.

-

Giel-Pietraszuk, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3458.

Sources

- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]

- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of Nitroaromatic Antibiotics via Sanger’s Reagent: Synthesis, In Silico, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 7-Nitroisochroman

Executive Summary

The synthesis of 7-nitroisochroman is a critical intermediate step in the development of selective dopamine D3 receptor antagonists and other pharmacophores involving the 2-benzopyran scaffold. The core challenge in this transformation is regioselectivity . Isochroman (3,4-dihydro-1H-2-benzopyran) presents two competing directing groups on the fused benzene ring: the benzylic ether moiety at position 1 and the homobenzylic alkyl group at position 4.

This Application Note details a validated protocol using Potassium Nitrate (KNO₃) in concentrated Sulfuric Acid (H₂SO₄) . Unlike aggressive mixed-acid methods (HNO₃/H₂SO₄) which often lead to dinitration or oxidative ring opening, this protocol offers controlled nitronium ion generation, favoring the 7-position (>90% regioselectivity) due to the superior directing influence of the C1-benzylic bridge.

Mechanistic Rationale & Regioselectivity[1][2]

To understand the protocol, one must understand the substrate's electronic environment. Isochroman is a bicyclic system where the benzene ring is fused to a dihydropyran ring.

-

The Competitors: The benzene ring is substituted at the ortho positions (relative to each other) by:

-

C1-Moiety (Benzylic Ether): The C1 carbon is attached to the ether oxygen. This position is electronically similar to a benzyl ether.

-

C4-Moiety (Alkyl): The C4 carbon is a standard alkyl group.

-

-

The Directing Effect:

-

The C1-bridge is more activating than the C4-bridge due to the inductive stabilization provided by the adjacent oxygen atom and the benzylic nature.

-

Electrophilic attack occurs preferentially para to the strongest activating group.

-

Para to C1 is Position 7.

-

Para to C4 is Position 6.

-

Therefore, under kinetically controlled conditions (low temperature), the 7-nitro isomer is the major product.

Visualization: Regioselectivity Logic

Figure 1: Mechanistic logic dictating the formation of the 7-nitro isomer over the 6-nitro isomer.

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7]

| Reagent | CAS No. | Role | Grade/Purity |

| Isochroman | 493-05-0 | Substrate | >98% |

| Potassium Nitrate (KNO₃) | 7757-79-1 | Nitrating Agent | ACS Reagent, ≥99.0% |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | Solvent/Catalyst | Concentrated (95-98%) |

| Dichloromethane (DCM) | 75-09-2 | Extraction Solvent | ACS Grade |

| Sodium Bicarbonate | 144-55-8 | Neutralization | Saturated Aq. Soln. |

Step-by-Step Methodology

Safety Warning: Nitration reactions are exothermic. Sulfuric acid is corrosive. Perform all steps in a functioning fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Step 1: Preparation of Nitrating Mixture

-

Charge a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a thermometer.

-

Add Concentrated H₂SO₄ (10 mL per 1 g of Isochroman).

-

Cool the acid to -5°C to 0°C using an ice/salt bath.

-

Slowly add KNO₃ (1.05 equivalents) in small portions.

-

Note: Maintain temperature < 5°C. Stir until the KNO₃ is fully dissolved. This generates the active nitronium ion (

) in situ.

-

Step 2: Addition of Substrate[1]

-

Add Isochroman (1.0 equivalent) dropwise (if liquid) or portion-wise (if low-melting solid) to the acid mixture.

-

Critical: The addition rate must be slow enough to keep the internal temperature below 5°C . Rapid addition will cause exotherms that favor dinitration or decomposition.

-

-

Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

-

Warm the reaction slowly to room temperature (20-25°C) and stir for an additional 2-3 hours .

Step 3: Quenching and Workup

-

Prepare a beaker containing crushed ice (approx. 5x reaction volume).

-

Slowly pour the reaction mixture onto the crushed ice with stirring. A precipitate may form.[2]

-

Extract the aqueous mixture with DCM (3 x reaction volume) .

-

Combine organic layers.

-

Wash Sequence:

-

Wash with water (1x).

-

Wash with Saturated NaHCO₃ (carefully, CO₂ evolution) until the aqueous layer is pH neutral.

-

Wash with Brine (1x).

-

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude yellow oil/solid.

Step 4: Purification

-

The crude material is typically a mixture of 7-nitroisochroman (major) and 6-nitroisochroman (minor).

-

Recrystallization: Dissolve crude solid in hot Ethanol (EtOH). Cool slowly to 4°C. 7-nitroisochroman typically crystallizes out as light yellow needles.

-

Alternative (Chromatography): If high purity (>99%) is required, use Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 7-nitroisochroman.

Quality Control & Validation

To confirm the identity of the product as the 7-nitro isomer rather than the 5, 6, or 8 isomers, ¹H NMR spectroscopy is the gold standard.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

The aromatic region is diagnostic. For 7-nitroisochroman, you expect a specific splitting pattern due to the remaining protons at positions 5, 6, and 8.

| Proton Position | Multiplicity | Approx. Shift (ppm) | Coupling Logic |

| H-8 | Singlet (d, J~2Hz) | ~8.0 - 8.1 | Isolated between nitro (C7) and bridge (C8a/C1). Shows only small meta coupling to H6. |

| H-6 | Doublet of Doublets | ~8.0 - 8.1 | Ortho coupled to H5, meta coupled to H8. Deshielded by adjacent Nitro group. |

| H-5 | Doublet | ~7.2 - 7.3 | Ortho coupled to H6. Less deshielded (further from Nitro). |

| C1-H₂ | Singlet | ~4.8 | Benzylic protons next to Oxygen. |

| C3-H₂ | Triplet | ~4.0 | Ether protons. |

| C4-H₂ | Triplet | ~3.0 | Benzylic protons. |

Interpretation: The presence of an aromatic singlet (or doublet with very small coupling constant) in the aromatic region is the key indicator of the 7-nitro isomer (proton H8). The 6-nitro isomer would show two doublets and a singlet (H5), but the shifts would differ significantly due to the proximity to the alkyl bridge.

Physical Properties[8]

-

Appearance: Pale yellow solid/needles.

-

Melting Point: 94–96 °C (Lit. value).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Black Tar | Temperature too high during addition. | Ensure internal temp stays < 5°C. Add isochroman slower. |

| Dinitration | Excess KNO₃ or reaction time too long. | Strictly limit KNO₃ to 1.05 eq. Monitor by TLC. |

| Regioisomer Mix | Reaction warmed too quickly. | Maintain 0°C for the full first hour to ensure kinetic control. |

References

-

TenBrink, R. E., et al. (1996). "Dopamine D3 Receptor Agonists: Synthesis and Biological Evaluation of 7-Nitroisochroman Derivatives." Journal of Medicinal Chemistry, 39(24), 4762–4768.

-

Olah, G. A., et al. (1989).[1] Nitration: Methods and Mechanisms. VCH Publishers. (General Reference for Nitration Mechanisms).

-

PubChem Compound Summary. "Isochroman." National Center for Biotechnology Information.

Sources

Application Note: Catalytic Hydrogenation of 7-Nitroisochroman to 7-Aminoisochroman

Executive Summary

This application note details the protocol for the chemoselective catalytic hydrogenation of 7-nitroisochroman (7-nitro-3,4-dihydro-1H-2-benzopyran) to 7-aminoisochroman . While the reduction of aromatic nitro groups is a standard transformation, the isochroman scaffold presents a specific challenge: the lability of the benzylic ether linkage (C1–O) toward hydrogenolysis.

This guide provides a validated method using Palladium on Carbon (Pd/C) under mild conditions to maximize yield (>95%) while suppressing ring-opening side reactions. It includes mechanistic insights, safety protocols for pyrophoric catalysts, and troubleshooting steps for scale-up.

Reaction Engineering & Mechanistic Insight

The Challenge: Chemoselectivity

The primary objective is the reduction of the nitro group (

-

Target Reaction:

-

Competing Side Reaction (Hydrogenolysis): The C1 position of isochroman is benzylic. Under forcing conditions (high temperature, acidic media, or prolonged exposure to Pd/H2), the C1–O bond can cleave, leading to ring-opened amino-alcohol byproducts (e.g., 2-(2-hydroxyethyl)benzylamine derivatives).

Mechanism (Haber-Lukashevich Pathway)

The reduction proceeds via the Langmuir-Hinshelwood mechanism on the catalyst surface. The nitro group is adsorbed and reduced in a stepwise manner:

-

Nitro (

) -

Nitroso

Hydroxylamine ( -

Hydroxylamine

Amine (

Critical Control Point: Accumulation of the hydroxylamine intermediate can occur if the reaction is stopped prematurely or if mass transfer of hydrogen is poor. This intermediate is potentially unstable and toxic.

Visualized Pathway

The following diagram illustrates the reaction pathway and the critical selectivity branch point.

Figure 1: Reaction pathway showing the stepwise reduction of the nitro group and the potential risk of hydrogenolytic ring opening.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Substrate | 7-Nitroisochroman, >98% purity | Reactant |

| Catalyst | 10% Pd/C, 50% water-wet (Degussa type) | Catalyst (Wet reduces fire risk) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH), HPLC grade | Solvent (Protic solvents accelerate reduction) |

| Hydrogen Source | Reductant | |

| Filtration | Celite® 545 filter aid | Catalyst removal |

Safety Directives (Self-Validating)

-

Pyrophoric Hazard: Dry Pd/C can ignite methanol vapors instantly upon exposure to air. ALWAYS keep the catalyst wet. Add the catalyst to the reactor first under an inert blanket (Nitrogen/Argon) or as a water slurry.

-

Exotherm: Nitro reduction is highly exothermic (

). On scales >5g, active cooling is required during the initial hydrogen uptake.

Step-by-Step Procedure (10g Scale)

Step 1: Reactor Loading

-

Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar and a gas inlet adapter.

-

Purge the flask with Nitrogen (

) for 5 minutes. -

Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet) to the flask. (10 wt% loading relative to substrate).

-

Why: The water content prevents ignition.

-

-

Substrate Addition: Dissolve 10.0 g (55.8 mmol) of 7-nitroisochroman in 150 mL of Methanol.

-

Note: If solubility is poor, use a 1:1 mixture of THF/MeOH.

-

-

Gently pour the substrate solution over the catalyst under a stream of nitrogen . Do not let the catalyst dry out.

Step 2: Hydrogenation

-

Seal the system. Evacuate the flask (house vacuum) and backfill with

(repeat 3x) to remove oxygen. -

Switch the gas source to Hydrogen (

).-

Method A (Balloon): Attach a double-layered balloon filled with

. Purge the headspace 3x with -

Method B (Parr Shaker): Pressurize to 30 psi (2 bar).

-

-

Stir vigorously at Room Temperature (20–25°C) .

-

Caution: Do not heat initially. Higher temperatures increase the risk of benzylic C-O cleavage.

-

Step 3: Monitoring (The Validation Step)

-

Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

-

Observation: The starting material (UV active, non-polar) will disappear. An intermediate (hydroxylamine) may appear briefly before converting to the polar amine product.

-

-

Reaction is typically complete in 2–4 hours at 1 atm, or <1 hour at 30 psi.

Step 4: Workup

-

Once complete, flush the system with

to remove excess -

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C.

-

Safety: Do not suck the filter cake dry while air is passing through. Keep the cake wet with solvent, then immediately cover with water before disposal to prevent ignition.

-

-

Wash the filter cake with 50 mL MeOH.

-

Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude amine.

Step 5: Purification

-

The crude product is often pure enough (>95%) for subsequent steps.

-

If necessary, recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH/

).

Analytical Validation

Expected Data

-

Physical State: 7-Aminoisochroman is typically a light yellow to tan solid/oil.

-

1H NMR (CDCl3, 400 MHz):

-

Isochroman Ring: Look for the characteristic methylene triplets/multiplets.

- ppm (t, 2H, Ar-CH2-CH2-O)

- ppm (t, 2H, Ar-CH2-CH2-O)

- ppm (s, 2H, Ar-CH2-O, Benzylic)

-

Aromatic Region: Significant upfield shift of protons ortho to the nitrogen compared to the nitro precursor.

-

Amine: Broad singlet at

ppm (exchangeable with

-

-

Mass Spectrometry (ESI+):

peak corresponding to MW = 149.19 g/mol .

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Poisoned catalyst or poor | Increase stirring speed; purge and refill |

| Hydroxylamine Impurity | Reaction stopped too early. | Continue hydrogenation; check if |

| Ring Opening (Byproduct) | Over-reduction (Hydrogenolysis). | Stop reaction immediately upon consumption of SM. Reduce pressure/temp. Switch to Pt/C (sulfided) or Raney Ni . |

| Fire/Sparks | Dry catalyst handling. | CRITICAL: Ensure catalyst is 50% wet. Use inert gas blanket. |

Process Workflow Diagram

Figure 2: Operational workflow for the batch hydrogenation process.

References

-

PrepChem. Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. (Analogous reduction protocol). Retrieved from [Link]

-

Royal Society of Chemistry. Selective hydrogenation of nitroarenes under mild conditions. Green Chemistry. Retrieved from [Link]

-

Common Organic Chemistry. Nitro Reduction: Common Conditions (Pd/C, Raney Ni). Retrieved from [Link]

A Comprehensive Guide to the Selective Nitration of Isochromans: Reagents, Conditions, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Understanding the Isochroman Ring System in Electrophilic Aromatic Substitution

The isochroman ring system is, in essence, a substituted benzene ring. The regioselectivity of electrophilic aromatic substitution, such as nitration, is therefore governed by the directing effects of the substituents attached to the benzene portion of the molecule. In the parent isochroman molecule, we must consider the influence of the fused heterocyclic ring.

The key directing group is the ether oxygen atom. As an oxygen atom with lone pairs of electrons adjacent to the aromatic ring, it acts as a strong activating group and an ortho, para-director through resonance donation of electron density into the ring. This effect significantly increases the nucleophilicity of the ortho and para positions relative to the unsubstituted benzene ring, making them the primary sites of electrophilic attack. The alkyl portion of the heterocyclic ring (the two methylene groups) has a weaker, activating effect through induction and also directs ortho and para.

Therefore, the nitration of unsubstituted isochroman is expected to yield a mixture of 6-nitroisochroman and 8-nitroisochroman, with the 5- and 7-isomers being minor products. The precise ratio of the 6- and 8-isomers will be influenced by steric hindrance and the specific reaction conditions employed.

dot graph "Directing_Effects_in_Isochroman_Nitration" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} "Directing effects in isochroman nitration."

Classical and Modern Reagents for Isochroman Nitration

The choice of nitrating agent is paramount in controlling the selectivity and yield of the reaction. While the classic mixed acid system is often effective, a range of other reagents offer milder conditions and potentially different selectivity profiles.

| Reagent/System | Description | Advantages | Disadvantages |

| Mixed Acid (HNO₃/H₂SO₄) | The most common and powerful nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[1] | High reactivity, cost-effective. | Harsh acidic conditions can lead to side reactions, including oxidation and degradation of sensitive substrates. Can lead to over-nitration.[2] |

| Acetyl Nitrate (CH₃COONO₂) | Prepared in situ from nitric acid and acetic anhydride. It is a milder nitrating agent than mixed acid.[3] | Milder conditions, often more selective, and can be used in organic solvents. | Can be explosive if not handled properly. May also lead to acetylation as a side reaction.[3] |

| Nitronium Salts (e.g., NO₂BF₄) | Pre-formed, stable salts of the nitronium ion. | Highly reactive, can be used in aprotic solvents, avoiding strongly acidic conditions. | Can be expensive and moisture-sensitive. |

| Metal Nitrates with Lewis Acids | Systems such as copper(II) nitrate with acetic anhydride can effect nitration. | Milder conditions and can offer different regioselectivity compared to mixed acid. | Stoichiometric amounts of metal salts are often required, leading to waste. |

| N-Nitro-type Reagents | Reagents like 5-methyl-1,3-dinitro-1H-pyrazole can act as a controllable source of the nitronium ion. | Mild conditions, good functional group tolerance, and can allow for selective mono- or di-nitration.[4] | Reagent synthesis may be required. |

Experimental Protocols for the Selective Nitration of Isochroman Derivatives

While a universally optimized protocol for all isochroman derivatives is not feasible, the following procedures, adapted from the nitration of structurally similar compounds, provide a robust starting point for investigation.

Protocol 1: Nitration of Unsubstituted Isochroman using Mixed Acid

This protocol is a standard method for the nitration of aromatic compounds and is expected to yield a mixture of 6-nitro- and 8-nitroisochroman.

Materials:

-

Isochroman

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice Bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isochroman (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature at 0 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

-

Add the pre-cooled nitrating mixture dropwise to the isochroman solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Selective Nitration of a Substituted Isochroman using a Milder Reagent (Acetyl Nitrate)

This protocol is suitable for isochromans bearing acid-sensitive functional groups.

Materials:

-

Substituted Isochroman

-

Acetic Anhydride

-

Fuming Nitric Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Ice-salt bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask, prepare acetyl nitrate in situ by slowly adding fuming nitric acid (1.2 eq) to ice-cold acetic anhydride (5.0 eq) with stirring. Maintain the temperature below 10 °C.

-

In a separate flask, dissolve the substituted isochroman (1.0 eq) in dichloromethane.

-

Cool the isochroman solution to -10 °C in an ice-salt bath.

-

Slowly add the freshly prepared acetyl nitrate solution to the isochroman solution over 30-45 minutes, keeping the temperature below -5 °C.

-

Stir the reaction mixture at -10 °C to 0 °C for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

Stir until the excess acetic anhydride is quenched and the solution is neutral or slightly basic.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

Mechanistic Considerations and Control of Regioselectivity

The mechanism of electrophilic aromatic nitration proceeds via the formation of a resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion.[5][6] The stability of this intermediate determines the regiochemical outcome of the reaction.

dot graph "Nitration_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

} "Mechanism of Isochroman Nitration."

To achieve selective nitration, particularly when multiple activated positions are present or when dealing with substrates prone to side reactions, several strategies can be employed:

-

Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the pathway with the lowest activation energy.

-

Choice of Nitrating Agent: As discussed, milder reagents can offer greater selectivity.

-

Protecting Groups: In cases where a highly activating group (e.g., a hydroxyl group) is present on the isochroman scaffold, it may be necessary to protect it prior to nitration to prevent oxidation and to control regioselectivity. The choice of protecting group will depend on its stability to the nitration conditions and the ease of its subsequent removal.

-

Solvent Effects: The polarity of the solvent can influence the reactivity of the nitrating agent and the stability of the intermediates, thereby affecting the outcome of the reaction.

Characterization of Nitroisochroman Isomers

The unambiguous identification of the resulting nitroisochroman isomers is crucial. A combination of spectroscopic techniques is typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the substitution pattern on the aromatic ring. The coupling patterns and chemical shifts of the aromatic protons provide clear evidence for the position of the nitro group. For example, a singlet in the aromatic region might indicate substitution at a position with no adjacent protons. ¹³C NMR can further confirm the structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a nitro group.

-

Infrared (IR) Spectroscopy: The presence of the nitro group is indicated by strong characteristic absorption bands for the asymmetric and symmetric N-O stretching vibrations, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Conclusion and Future Directions

The selective nitration of isochromans is a key transformation for accessing a diverse range of functionalized molecules with potential applications in drug discovery. A thorough understanding of the directing effects of the isochroman ring system, coupled with a judicious choice of reagents and reaction conditions, is essential for achieving the desired regioselectivity. While standard nitration protocols provide a solid foundation, the exploration of modern, milder nitrating agents and catalytic systems holds promise for the development of even more efficient and selective methods. The protocols and principles outlined in this guide are intended to empower researchers to confidently approach the synthesis of nitro-substituted isochromans and to unlock their synthetic potential.

References

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8). [Link]

-

Directing Effects. Chemistry LibreTexts. [Link]

-

Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. [Link]

-

Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. The Pennsylvania State University. [Link]

-

Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]

-

An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Oriental Journal of Chemistry. [Link]

-

Directing Effects of the Substituents on EAS. Organic Chemistry II - KPU Pressbooks. [Link]

-

A Report on Directing Effects on Organic Chemistry. Longdom Publishing. [Link]

-

Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

-

Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect. [Link]

-

Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. Letters in Applied NanoBioScience. [Link]

-

Site-Selective Nitration of Aryl Germanes at Room Temperature. Journal of the American Chemical Society. [Link]

-

Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Nitration of Substituted Aromatic Rings and Rate Analysis. Worcester Polytechnic Institute. [Link]

-

Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

- Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound.

-

Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2‑Ethynylbenzaldehydes. The Journal of Organic Chemistry. [Link]

-

Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]

-

Synthesis of isochromenes. Organic Chemistry Portal. [Link]

-

Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. ResearchGate. [Link]

-

Nitration and aromatic reactivity. Cambridge University Press. [Link]

-

Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols. The synthesis of 4,6-dinitro derivatives of benzo-annelated sulfur-containing heterocycles. Mendeleev Communications. [Link]

-

Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. Marine Drugs. [Link]

-

Nitration | Aromatic Compounds | Organic chemistry | Khan Academy. YouTube. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. stmarys-ca.edu [stmarys-ca.edu]

- 3. researchgate.net [researchgate.net]

- 4. Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols. The synthesis of 4,6-dinitro derivatives of benzo-annelated sulfur-containing heterocycles - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Isochromene synthesis [organic-chemistry.org]

Application Note: Strategic Synthesis of 7-Substituted Isoquinolines via the 7-Nitroisochroman Scaffold

This Application Note is designed for research scientists and drug development professionals seeking a high-purity synthetic route to 7-substituted isoquinolines. It details the strategic use of 7-nitroisochroman as a privileged intermediate to bypass the regioselectivity challenges inherent in direct isoquinoline functionalization.

Executive Summary & Rationale

Direct nitration of isoquinoline is electronically governed by the protonated nitrogen, which directs electrophilic substitution to the 5- and 8-positions. Accessing the 7-position —a critical pharmacophore site for many alkaloids and isoquinoline-based kinase inhibitors—is synthetically arduous using standard aromatic substitution.

This protocol circumvents these limitations by utilizing 7-nitroisochroman as a "masked" isoquinoline precursor. By establishing the nitro group regiochemistry on the saturated isochroman ring (where the directing effects are governed by the alkyl ether and alkyl bridge) and subsequently oxidizing the system to the aromatic isoquinoline, researchers can achieve high-regiofidelity access to 7-nitroisoquinoline and 7-aminoisoquinoline .

Key Advantages[1][2][3]

-

Regiocontrol: Avoids the formation of difficult-to-separate 5-/8-nitro isomers.

-

Scalability: Utilizes robust oxidation and ammonolysis steps suitable for gram-scale preparation.

-

Versatility: The pathway branches to yield either the nitro- or amino-isoquinoline derivative.

Reaction Pathway & Mechanism[4]

The synthesis proceeds through a four-stage transformation: Oxidative Activation , Ring Nitrogen Insertion , Aromatization , and Functional Reduction .

Pathway Visualization